molecular formula C15H14FNO2 B7848690 1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one

1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one

Cat. No.: B7848690
M. Wt: 259.27 g/mol
InChI Key: UVXHCWOYDVLEKZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a fluorophenyl group, a methoxyphenyl group, and an aminoethanone moiety, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one typically involves the following steps:

  • Benzene Derivatives:

  • Amination: The aminoethanone moiety is introduced through amination reactions, often involving reagents like ammonia or primary amines.

  • Coupling Reactions: The final step involves coupling the fluorophenyl and methoxyphenyl groups with the aminoethanone moiety, often using coupling agents like carbodiimides or coupling reagents like HATU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides being used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, and strong acids or bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and alkanes.

  • Substitution: Halogenated compounds, alkylated products, and various functionalized derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to certain receptors, while the methoxyphenyl group modulates the compound's activity. The aminoethanone moiety plays a crucial role in the compound's reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine: A piperazine derivative with similar fluorophenyl group but different core structure.

  • 2-Methoxyphenylamine: A simpler compound with a methoxyphenyl group but lacking the aminoethanone moiety.

  • 4-Fluoroaniline: A compound with a fluorophenyl group but different functional groups.

Uniqueness: 1-(4-Fluorophenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-methoxyanilino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-15-5-3-2-4-13(15)17-10-14(18)11-6-8-12(16)9-7-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXHCWOYDVLEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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